3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Description
Historical Context of 1,4-Benzoxazine Chemistry
The history of benzoxazine (B1645224) chemistry dates back to 1944, with the first reported synthesis by Holly and Cope. researchgate.net Their work established the Mannich condensation reaction—a three-component reaction involving a phenol (B47542), a primary amine, and formaldehyde—as a foundational method for creating the 1,3-benzoxazine ring system. wikipedia.orgresearchgate.net This development was a crucial step that opened the door for extensive research into the synthesis and characterization of this class of heterocyclic compounds.
Over the decades, the synthetic methodologies have evolved. While the one-pot Mannich condensation remains a primary route, other methods such as cycloaddition reactions have been explored to create diverse benzoxazine structures. researchgate.net Early research focused on understanding the reaction mechanisms, the influence of different reactants and solvents, and the fundamental properties of the resulting molecules. researchgate.net This foundational work paved the way for the application of benzoxazines in more complex fields, particularly in polymer science, where they became recognized for their unique characteristics. researchgate.net
Significance of the Dihydrobenzoxazine Core in Heterocyclic Chemistry
The dihydrobenzoxazine core is a privileged scaffold in heterocyclic chemistry, primarily due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast number of pharmaceuticals incorporating such structures. nih.gov
The dihydrobenzoxazine framework is particularly valuable for several reasons:
Medicinal Chemistry: The benzoxazine nucleus is found in many pharmacologically active compounds. researchgate.net Derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The structural rigidity and three-dimensional nature of the dihydrobenzoxazine core make it an attractive scaffold for designing molecules that can interact with specific biological targets. ontosight.ai
Polymer Science: Dihydrobenzoxazines are critical monomers for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. wikipedia.orgresearchgate.net These materials are known for their desirable properties, including excellent thermal stability, low water absorption, high char yield, and near-zero shrinkage during curing. researchgate.netresearchgate.net The molecular design flexibility of benzoxazine monomers allows for the creation of polymers with tailored properties for various applications, such as adhesives and fiber-reinforced plastics. wikipedia.orgresearchgate.net
Synthetic Versatility: The dihydrobenzoxazine ring system can be chemically modified at various positions, allowing for the synthesis of a wide array of derivatives. This adaptability makes it a valuable building block for creating more complex molecular architectures. researchgate.net
Current Research Trajectories for 3,4-Dihydro-2H-benzo[b]benchchem.comchemscene.comoxazin-6-ol
Current research on 3,4-Dihydro-2H-benzo[b] chemscene.comoxazin-6-ol and its derivatives is focused on leveraging its unique structure for applications in medicine and materials science.
One significant area of investigation is in drug discovery. A series of novel 3,4-dihydro-2H-benzo chemscene.comoxazine (B8389632) derivatives have been designed and synthesized as potent 5-HT₆ receptor antagonists. nih.gov Many of these compounds have shown subnanomolar affinities for the receptor, indicating strong potential for therapeutic applications. nih.gov Furthermore, derivatives of this compound have demonstrated potential anticancer properties in laboratory studies.
In the realm of polymer chemistry, 3,4-Dihydro-2H-benzo[b] chemscene.comoxazin-6-ol is being explored for its role in developing sustainable, high-performance materials. Research has focused on synthesizing bio-based derivatives using renewable resources, which helps reduce dependence on petroleum-based starting materials. The hydroxyl group on the molecule is particularly useful as it allows for the creation of materials with specific functionalities, such as vitrimers, which are polymers that possess stress-relaxation and reprocessability characteristics. Supramolecular studies have also shown that this compound can form intricate hydrogen bonding networks, which influence its solid-state structure and behavior in solution.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-8-7(5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIVWKTKZAORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180671 | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26021-57-8 | |
| Record name | 6-Hydroxybenzomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26021-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.089 | |
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| Record name | HYDROXYBENZOMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OXT3492A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing the 3,4-dihydro-2H-benzo[b] chemicalbook.comoxazine (B8389632) core often rely on well-established, multi-step procedures. These routes, while robust, typically involve stoichiometric reagents and standard reaction conditions that have been foundational in organic synthesis.
Reduction-Based Syntheses
A primary and direct method for the synthesis of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol involves the reduction of a corresponding lactam precursor. Specifically, 6-Hydroxy-2H-benzo[b] chemicalbook.comoxazin-3(4H)-one serves as a common starting material. The reduction of the amide carbonyl group within the oxazinone ring yields the desired dihydrobenzoxazine structure.
A typical procedure involves dissolving the 6-Hydroxy-2H-benzo[b] chemicalbook.comoxazin-3(4H)-one in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF). chemicalbook.com The solution is cooled, often to 0 °C, before the dropwise addition of a reducing agent. chemicalbook.com Borane complexes, particularly a 1 M solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF), are effective for this transformation. chemicalbook.com After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a prolonged period, typically overnight, to ensure complete conversion. chemicalbook.com The reaction is subsequently quenched by the careful addition of a protic solvent like methanol (B129727) to neutralize any excess borane. chemicalbook.com The final product is then isolated through standard extraction and solvent removal techniques, often affording 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol in high yield. chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Hydroxy-2H-benzo[b] chemicalbook.comoxazin-3(4H)-one | Borane-THF solution | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Quantitative | chemicalbook.com |
Advanced Catalytic Approaches
Modern synthetic chemistry has increasingly focused on the development of more efficient and selective catalytic methods. For the synthesis of dihydrobenzoxazine derivatives, these advanced approaches offer significant advantages in terms of stereoselectivity, atom economy, and reaction conditions.
Lewis Acid-Catalyzed Transformations
Lewis acids have been employed to catalyze the formation of the 1,4-benzoxazine ring system. One notable strategy involves the SN2-type ring-opening of activated aziridines with phenolic compounds. organic-chemistry.org This method provides a pathway to construct the core structure of benzoxazine (B1645224) derivatives with high enantio- and diastereospecificity. organic-chemistry.org
In this approach, a Lewis acid, such as zinc triflate (Zn(OTf)₂), facilitates the nucleophilic attack of a phenol (B47542) derivative on an activated aziridine. organic-chemistry.orgorganic-chemistry.org This initial step furnishes an amino ether intermediate. Subsequent intramolecular cyclization, which can be catalyzed by a copper(I) source, leads to the formation of the 3,4-dihydro-2H-benzo[b] chemicalbook.comoxazine ring. organic-chemistry.org This stepwise process allows for excellent control over the stereochemical outcome of the final product. organic-chemistry.org
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has emerged as a powerful tool for constructing complex heterocyclic systems, including dihydrobenzoxazines. These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a highly controlled manner.
A sophisticated approach for the asymmetric synthesis of chiral dihydro-2H-benzo[b] chemicalbook.comoxazines involves a palladium-catalyzed tandem allylic substitution reaction. organic-chemistry.org This method utilizes a chiral bisphosphorus ligand, such as WingPhos, to induce high levels of enantioselectivity. organic-chemistry.org The reaction typically proceeds under mild conditions and provides access to a range of chiral vinyl-substituted heterocycles. organic-chemistry.org The protocol's versatility allows for the synthesis of various substituted benzoxazines in excellent yields and with high enantiomeric excess (ee). organic-chemistry.org
| Catalyst System | Key Transformation | Outcome | Reference |
|---|---|---|---|
| Palladium / Chiral Ligand (e.g., WingPhos) | Tandem Allylic Substitution | Chiral vinyl-substituted dihydro-2H-benzo[b] chemicalbook.comoxazines in excellent yields and ees | organic-chemistry.org |
Another innovative strategy is the use of palladium-organo relay catalysis to produce chiral 3,4-dihydro-2H-benzo[b] chemicalbook.comoxazines. organic-chemistry.org This process involves a tandem allylic amination/oxa-Michael addition sequence. The reaction utilizes vinyl methylene (B1212753) cyclic carbonates (VMCCs) as substrates and bisnucleophiles, such as aminophenols. organic-chemistry.org The palladium catalyst orchestrates the initial allylic amination, while an organocatalyst can mediate the subsequent intramolecular oxa-Michael addition. This dual catalytic system enables the synthesis of the target heterocycles in good yields and with significant enantioselectivity. organic-chemistry.org
Oxidative Aminocarbonylation-Cyclization
A powerful method for constructing the dihydrobenzoxazine framework involves a tandem reaction sequence of oxidative aminocarbonylation followed by intramolecular cyclization. This approach has been successfully applied to the synthesis of 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[b] chemicalbook.comnih.govoxazine derivatives from readily available 2-prop-2-ynyloxyanilines. researchgate.net
The reaction is catalyzed by a palladium(II) iodide (PdI₂) system in the presence of excess potassium iodide (KI). It proceeds under a pressurized atmosphere of carbon monoxide and air (4:1 mixture), with N,N-dimethylacetamide (DMA) serving as the solvent at elevated temperatures (80-100 °C). researchgate.net The core transformation involves the palladium-catalyzed aminocarbonylation of the terminal alkyne, which generates a reactive 2-ynamide intermediate. This intermediate is strategically positioned for an intramolecular conjugate addition, leading to the cyclization and formation of the benzoxazine ring. researchgate.net
A notable feature of this reaction is its significant stereoselectivity, preferentially forming the Z isomers of the exocyclic double bond. researchgate.net The configuration of the major stereoisomer has been unequivocally confirmed through X-ray diffraction analysis. researchgate.net
Table 1: Conditions for Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization researchgate.net
| Parameter | Condition |
| Catalyst | PdI₂ / KI |
| Starting Material | 2-Prop-2-ynyloxyanilines |
| Gaseous Atmosphere | CO / Air (4:1 mixture) |
| Pressure | 20 atm (at 25 °C) |
| Solvent | N,N-dimethylacetamide (DMA) |
| Temperature | 80-100 °C |
| Key Intermediate | 2-Ynamide |
| Outcome | Stereoselective formation of Z isomers |
Copper-Catalyzed Direct Coupling Reactions
Copper-catalyzed reactions are instrumental in the synthesis of 1,4-benzoxazine scaffolds, primarily through the formation of the crucial C-O or C-N bonds via intramolecular cyclization. An efficient synthetic route to 3,4-dihydro-1,4-benzoxazine derivatives involves a stepwise process where a Cu(I)-catalyzed intramolecular C-N cyclization is the key final step. organic-chemistry.org This method is part of a broader strategy that begins with the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines by 2-halophenols. The resulting intermediate undergoes the copper-catalyzed cyclization to yield the desired benzoxazine derivative with excellent enantio- and diastereospecificity. organic-chemistry.org
Another highly effective approach is the intramolecular copper-catalyzed O-arylation of β-amino alcohols. This method is particularly advantageous as it proceeds under mild conditions and works efficiently without the need for N-protection on the amino alcohol substrate, simplifying the synthetic sequence. researchgate.net Copper catalysis facilitates the formation of the key aryl ether bond, closing the heterocyclic ring to form the 3,4-dihydro-2H-benzo[b] chemicalbook.comnih.govoxazine core. researchgate.net These direct coupling methods represent a robust and versatile strategy for accessing this important class of heterocycles.
Enantioselective Synthesis Strategies
The demand for enantiomerically pure pharmaceutical compounds has driven the development of asymmetric syntheses for chiral 1,4-benzoxazine derivatives. Catalytic methods employing chiral phosphoric acids and palladium-organo relay systems have emerged as powerful tools for achieving high enantioselectivity.
Chiral Phosphoric Acid Catalysis for Enantioselective Desymmetrization
A versatile and highly effective enantioselective synthesis of chiral 2H-1,4-benzoxazines has been achieved using a chiral phosphoric acid (CPA) as the catalyst. organic-chemistry.org This method operates through the enantioselective desymmetrization of prochiral oxetanes and is notable for being free of transition metals and external oxidants. The reaction proceeds under mild conditions, providing very good yields and high enantioselectivity across a broad range of substrates. organic-chemistry.org The CPA catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through a network of hydrogen bonds, thereby controlling the stereochemical outcome of the ring-opening and subsequent cyclization. rsc.orgbeilstein-journals.org
Table 2: Key Features of Chiral Phosphoric Acid (CPA) Catalyzed Desymmetrization organic-chemistry.org
| Feature | Description |
| Catalyst Type | Chiral Phosphoric Acid (Organocatalyst) |
| Reaction | Enantioselective Desymmetrization |
| Substrate | Prochiral Oxetanes |
| Key Advantage | Transition metal- and oxidant-free |
| Conditions | Mild |
| Yield | Very Good |
| Enantioselectivity | High |
Enantioselective Palladium-Organo Relay Catalysis
A sophisticated relay catalysis system combining palladium and an organocatalyst has been developed for the asymmetric synthesis of chiral 3,4-dihydro-2H-benzo[b] chemicalbook.comnih.govoxazines. organic-chemistry.org This strategy involves a tandem allylic amination/oxa-Michael addition reaction. The process utilizes vinyl methylene cyclic carbonates (VMCCs) as substrates and bifunctional nucleophiles like aminophenols. organic-chemistry.org
In this relay system, the palladium catalyst first facilitates an allylic amination. Subsequently, an organocatalyst mediates an intramolecular oxa-Michael addition, which proceeds enantioselectively to construct the chiral center and close the benzoxazine ring. organic-chemistry.orgnih.gov This dual catalytic approach allows for the production of the desired chiral heterocycles in good yields and with good enantioselectivity. organic-chemistry.org
One-Pot Synthesis and Cascade Reactions
One-pot and cascade reactions offer significant advantages in chemical synthesis by increasing efficiency, reducing waste, and minimizing purification steps. These strategies have been applied to the synthesis of complex heterocyclic structures, including the saturated cores of benzoxazine derivatives.
Cascade Hydrogenation and Reductive Amination
Cascade catalysis provides a powerful method for the complete and stereoselective hydrogenation of heteroaromatic compounds. While a direct application to 3,4-Dihydro-2H-benzo[b] chemicalbook.comnih.govoxazin-6-ol is not explicitly detailed in the provided sources, the principles can be applied to related benzofused heterocycles. For instance, a one-pot cascade hydrogenation of benzofurans to produce enantioenriched octahydrobenzofurans demonstrates the potential of this approach. nih.gov
Such a process typically involves a dual catalytic system where a chiral homogeneous catalyst first performs an asymmetric hydrogenation of one ring, followed by a second catalyst that hydrogenates the remaining ring. nih.gov A hypothetical cascade for a benzoxazine derivative could involve an initial asymmetric hydrogenation of the carbocyclic ring, followed by a reductive amination step to form or modify the heterocyclic ring in a single pot. This would involve the reduction of a precursor like 6-hydroxy-2H-benzo[b] chemicalbook.comnih.govoxazin-3(4H)-one to 3,4-Dihydro-2H-benzo[b] chemicalbook.comnih.govoxazin-6-ol using a reducing agent like borane-THF complex, which combines hydrogenation and reductive amination principles in a sequential manner. chemicalbook.comchemicalbook.com This type of multi-step, one-pot transformation is characteristic of cascade reactions and is highly valuable for building molecular complexity efficiently. nih.govrsc.org
Microwave-Assisted Annulation and Cross-Coupling
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including dihydrobenzoxazines. arkat-usa.orgnih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to mere minutes. nih.govmdpi.com
In the context of dihydrobenzoxazine synthesis, microwave assistance is particularly effective for one-pot multicomponent reactions. For instance, a library of 3,4-dihydro-2H-benzo[b] scispace.comresearchgate.netoxazines can be synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org The use of a base catalyst, such as cesium carbonate, in conjunction with microwave heating, facilitates the tandem formation of the oxazine ring. arkat-usa.org This approach not only enhances the reaction rate but also simplifies the work-up procedure and often leads to higher purity of the final products. arkat-usa.org
Research has demonstrated that microwave-assisted protocols offer significant advantages over conventional heating methods. In a comparative study, a reaction that required 60 minutes under conventional heating was completed in just 4 minutes with microwave irradiation, with a corresponding increase in product yield. nih.gov This efficiency is a hallmark of microwave synthesis, making it a highly attractive method for rapid library synthesis and process optimization. The methodology has been successfully applied to produce a variety of substituted benzoxazines with good to moderate yields. nih.gov
| Reactants | Catalyst/Reagents | Conditions | Reaction Time | Yield | Reference |
| 2-Aminophenol, Benzaldehyde, Phenacyl bromide | Cs2CO3, aq. Ethanol (B145695) | Microwave, 100°C | 3-5 min | Good | arkat-usa.org |
| Substituted 3-phenyl-2H-benzo[b] scispace.comresearchgate.netoxazin-2-ones | Pd(OAc)2, PTSA, N-halosuccinimide | Microwave, 120°C | 30 min | 75% | nih.gov |
| Various substrates | (No catalyst mentioned) | Microwave | 4 min | 80-95% | nih.gov |
Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound-assisted synthesis represents another green and efficient methodology for the formation of heterocyclic rings. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.
A key advantage of this method is its compatibility with environmentally benign solvents, particularly water. The "on water" synthesis of benzodiazepine (B76468) rings, a related heterocyclic system, showcases the potential of ultrasound irradiation to facilitate multicomponent reactions in aqueous media, often with excellent yields (up to 95%). nih.gov This approach is highly desirable as it avoids the use of volatile and often toxic organic solvents.
In the synthesis of benzofuran-oxadiazole molecules, ultrasonic irradiation has been shown to be an effective method. nih.gov While direct examples for 3,4-Dihydro-2H-benzo[b] scispace.comresearchgate.netoxazin-6-ol are still emerging, the principles are broadly applicable. The reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate (B1210297) in ethanol under ultrasonic irradiation to form aurones demonstrates a faster reaction and higher yields compared to conventional methods. researchgate.net This suggests that ultrasound-assisted cyclization is a promising avenue for dihydrobenzoxazine synthesis, offering benefits such as reduced reaction times, milder conditions, and the ability to work in green solvents like water. nih.gov
| Reaction Type | Solvent | Key Features | Yield | Reference |
| Multicomponent synthesis of Benzodiazepine | Water | Chromatography-free, excellent yields | 95% | nih.gov |
| Synthesis of Benzofuran-oxadiazole derivatives | Acetonitrile | Efficient, S-alkylated amide linkage | (Not specified) | nih.gov |
| Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | Ethanol | Faster reaction, higher yield | (Not specified) | researchgate.net |
Visible-Light Photoredox Catalysis in Continuous Flow
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions. scispace.comnih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates. When combined with continuous flow technology, this method offers remarkable improvements in efficiency, safety, and scalability compared to traditional batch processes. scispace.comnih.gov
The high surface-area-to-volume ratio of flow reactors allows for uniform and efficient irradiation of the reaction mixture, overcoming the light penetration issues that often plague large-scale batch photochemical reactions. nih.gov This results in significantly reduced reaction times and increased throughput. For example, a photoredox-mediated radical cyclization that proceeded at a rate of 0.0092 mmol/h in a batch reactor was accelerated to 2.88 mmol/h in a flow system. scispace.com
This strategy has been successfully applied to the synthesis of various N-heterocycles. rsc.org The generation of a nitrogen-centered radical via a site-selective hydrogen atom transfer (HAT) process can initiate the cyclization to form dihydrooxazine rings. rsc.org Continuous flow setups allow for the synthesis of significant quantities of product; in one instance, 4.5 grams of a product were obtained in 70% yield over a 24-hour period by connecting two reactor modules in series to increase the residence time. scispace.com The ability to perform these reactions without the need for additives or in some cases, even an external photocatalyst, further enhances the green credentials of this approach. nih.gov
| Reaction Type | Catalyst/System | Setup | Key Advantages | Throughput/Yield | Reference |
| Reduction of azides to amines | Ru(bpy)3Cl2 | Continuous Flow | 12-fold reduction in time, higher yield | 89% yield | scispace.com |
| Oxidative aza-Henry reaction | Ru(bpy)3Cl2 | Continuous Flow | Increased substrate conversion rate | 5.75 mmol/h (flow) vs 0.081 mmol/h (batch) | nih.gov |
| Photochemical cyclization | Violet light (420 nm), no photocatalyst | Continuous Flow | Scalability, process robustness, green | Excellent yields in 10 min residence time | nih.gov |
Sustainable and Green Chemistry Approaches in Dihydrobenzoxazine Synthesis
The synthesis of dihydrobenzoxazines and related polymers is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.combeilstein-journals.org This paradigm shift involves a holistic approach, considering everything from the choice of starting materials and solvents to the energy efficiency of the synthetic process. beilstein-journals.org
A key aspect of this green transformation is the utilization of renewable, bio-based feedstocks. researchgate.net There is a growing interest in replacing petroleum-derived precursors with compounds extracted from renewable sources. researchgate.net Phenolic compounds like vanillin, guaiacol, and cardanol, which can be derived from biomass, are being explored as sustainable starting materials for the synthesis of benzoxazine monomers. researchgate.netsci-hub.se Similarly, bio-based amines such as furfurylamine (B118560) are being used, paving the way for the creation of fully bio-based polybenzoxazines. sci-hub.se
Chemical Reactivity and Derivatization Strategies of the 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol System
Oxidation Reactions
The phenolic hydroxyl group renders the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol system susceptible to oxidation. The reaction with oxidizing agents can lead to the formation of quinone-like structures or participate in oxidative coupling reactions.
A notable application of this reactivity is in the field of dye chemistry. When used in oxidative hair dye formulations, 6-hydroxybenzomorpholine acts as a coupler. In the presence of an oxidizing agent, typically hydrogen peroxide, and a primary intermediate (an oxidation base), it undergoes oxidative coupling to form larger, colored molecules that impart a stable color to the hair. europa.eujustia.com While specific oxidized derivatives of the parent compound are not extensively detailed in the literature, the general reaction involves the oxidation of the hydroquinone-like aromatic ring. For instance, it can react with agents like hydrogen peroxide to form oxidized derivatives.
Table 1: Examples of Oxidation Reactions
| Oxidizing Agent | Reactant System | Product Type | Application |
|---|
Reduction Reactions
Reduction reactions involving the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol system can be directed at different parts of the molecule. While the aromatic ring is generally stable to reduction under mild conditions, specific functional groups in derivatives can be targeted.
A key example of reduction in the synthesis of this system is the transformation of a lactam precursor. The parent compound, 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol, can be synthesized in quantitative yield by the reduction of 6-hydroxy-2H-benzo[b] organic-chemistry.orgoxazin-3(4H)-one. This reaction is effectively carried out using a borane-tetrahydrofuran (B86392) (THF) complex, which selectively reduces the amide bond within the oxazine (B8389632) ring without affecting the aromatic hydroxyl group. organic-chemistry.orgchemicalbook.com
Furthermore, the compound itself can undergo reduction. While detailed studies on the specific products are limited, reducing agents like sodium borohydride (B1222165) have been cited for carrying out reduction reactions on this compound. Depending on the reaction conditions and the substrate, this could potentially involve the reduction of any transiently formed quinoidal species back to the hydroquinone (B1673460) form.
Table 2: Examples of Reduction Reactions
| Reducing Agent | Substrate | Product | Yield |
|---|---|---|---|
| Borane-THF complex | 6-Hydroxy-2H-benzo[b] organic-chemistry.orgoxazin-3(4H)-one | 3,4-Dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol | Quantitative |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol scaffold can occur at either the aromatic ring or the oxazine ring. Nucleophilic aromatic substitution is generally challenging on such electron-rich systems unless an activating group (e.g., a nitro group) is present on the ring.
More commonly, nucleophilic attack is involved in the ring-opening of the oxazine ring, particularly in the context of polymerization or further chemical transformations. However, direct nucleophilic substitution on the aromatic ring by strong nucleophiles has been noted as a possible reaction pathway for this compound.
Electrophilic Addition Reactions
While the term "electrophilic addition" is more commonly associated with unsaturated aliphatic compounds, for aromatic systems like the one in 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol, the relevant reactions are electrophilic aromatic substitutions. The benzene (B151609) ring in this molecule is activated towards electrophilic attack by the strong electron-donating effects of the hydroxyl group and the ether oxygen of the oxazine ring. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the C6 position is a prime site for derivatization, allowing for the synthesis of a wide array of analogs with potentially modified physicochemical and biological properties. Key functionalization strategies include O-alkylation and O-acylation to form ethers and esters, respectively.
O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. This modification can be used to alter properties such as solubility, lipophilicity, and metabolic stability.
O-Acylation (Esterification): Esters can be readily prepared by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base or an acid catalyst. This is a common strategy for producing prodrugs, where the ester linkage can be cleaved in vivo to release the active parent compound.
While specific examples for 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol are not detailed in the reviewed literature, these are standard transformations for phenolic compounds.
Ring Modification and Scaffold Diversification
Modification of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazin-6-ol scaffold can be achieved through reactions involving the oxazine ring or by further transformations of the entire bicyclic system.
N-Alkylation and N-Acylation: The secondary amine in the oxazine ring is a nucleophilic center and can be functionalized through alkylation or acylation. N-acylation of a related compound, 4-acetyl-3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazine-2-carboxylic acid, demonstrates the reactivity of the nitrogen atom. bldpharm.com These modifications can introduce a variety of substituents, significantly diversifying the chemical space around the core scaffold.
Ring-Opening Reactions: A characteristic reaction of benzoxazines is the thermally or catalytically induced ring-opening of the oxazine ring. This reactivity is the basis for the formation of polybenzoxazines, a class of high-performance phenolic resins. organic-chemistry.org The polymerization proceeds through a cationic ring-opening pathway, which can be initiated at high temperatures or by using acidic catalysts. organic-chemistry.org This process involves the cleavage of the O-C-N bond in the oxazine ring, leading to the formation of a cross-linked polymer network.
Table 3: Examples of Ring Modification and Scaffold Diversification
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| N-Acylation | Acyl chlorides/anhydrides | N-Acyl-3,4-dihydro-2H-benzo[b] organic-chemistry.orgoxazine derivatives |
| Ring-Opening Polymerization | Heat or Acid Catalyst | Polybenzoxazine resin |
In addition to polymerization, the oxazine ring can be opened under hydrolytic conditions. For example, treatment of 1,3-benzoxazines with hydrochloric acid can lead to the formation of stable 2-(aminomethyl)phenol (B125469) intermediates, which can then be used for the synthesis of novel benzoxazine (B1645224) structures. rug.nl
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol and Its Analogs
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic frameworks.
Proton NMR analysis of 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol, conducted in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to each unique proton environment in the molecule. The analysis confirms the presence of aromatic protons on the benzene (B151609) ring, as well as aliphatic protons on the oxazine (B8389632) ring.
A singlet observed at approximately 8.48 ppm is attributed to the phenolic hydroxyl (-OH) proton. The aromatic region of the spectrum displays three signals: a doublet at 6.37 ppm, a doublet at 5.96 ppm, and a doublet of doublets at 5.82 ppm, which correspond to the protons on the substituted benzene ring. The aliphatic region features two triplets, one at 3.97 ppm and another at 3.18 ppm, which are assigned to the two methylene (B1212753) (-CH₂) groups of the dihydro-oxazine ring. nih.gov
Interactive Data Table: ¹H NMR Spectral Data for 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |
| 8.48 | Singlet (s) | - | -OH |
| 6.37 | Doublet (d) | 8.47 | Aromatic CH |
| 5.96 | Doublet (d) | 2.75 | Aromatic CH |
| 5.82 | Doublet of Doublets (dd) | 8.44, 2.76 | Aromatic CH |
| 3.97 | Triplet (t) | 4.38 | -OCH₂- |
| 3.18 | Triplet (t) | 4.31 | -NCH₂- |
Solvent: DMSO-d6 nih.gov
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. In DMSO-d6, the spectrum for 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol shows eight distinct carbon signals, confirming the molecular formula. nih.gov
The signals in the aromatic region, with chemical shifts of δ 152.2, 136.6, 135.8, 116.7, 103.8, and 102.0 ppm, are assigned to the six carbons of the benzene ring, with the higher chemical shifts corresponding to the carbons attached to the oxygen and nitrogen atoms. The two aliphatic carbons of the oxazine ring resonate at δ 65.0 and 47.2 ppm. nih.gov
Interactive Data Table: ¹³C NMR Spectral Data for 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| 152.2 | Aromatic C-O |
| 136.6 | Aromatic C |
| 135.8 | Aromatic C |
| 116.7 | Aromatic C-H |
| 103.8 | Aromatic C-H |
| 102.0 | Aromatic C-H |
| 65.0 | -OCH₂- |
| 47.2 | -NCH₂- |
Solvent: DMSO-d6 nih.gov
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific full spectrum for 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol is not detailed in readily available literature, the characteristic absorptions for its structural motifs and those of its analogs are well-established.
A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The N-H stretching of the secondary amine in the oxazine ring would typically appear in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear just below 3000 cm⁻¹. researchgate.net
The key characteristic absorptions for the benzoxazine (B1645224) ring structure itself include strong bands for the asymmetric and symmetric C-O-C stretching modes, typically found around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.netresearchgate.net A distinct peak often observed in the 920-940 cm⁻¹ range is indicative of the benzene ring being fused to the oxazine ring. researchgate.netresearchgate.netresearchgate.netrsc.org Additionally, C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol, electrospray ionization (ESI) is a common technique used. The analysis yields a measured [M+H]⁺ ion at m/z 152.0711. This experimental value is in strong agreement with the theoretically calculated value for the protonated molecule (C₈H₁₀NO₂⁺), thus confirming the molecular formula C₈H₉NO₂. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting and identifying them based on their mass fragmentation patterns. The retention time in the gas chromatograph is a characteristic property of the compound under specific analytical conditions (e.g., column type, temperature program). shimadzu.com
While a specific chromatogram for 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol is not widely published, the analysis would involve the compound traversing a GC column, leading to a characteristic retention time. Upon entering the mass spectrometer, the molecule would undergo ionization, typically by electron impact (EI), which induces fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (151.16 g/mol ) and various fragment ions. The fragmentation pattern is predictable based on the structure; common fragmentation pathways for such heterocyclic amines would include cleavage of the oxazine ring and loss of small, stable fragments. whitman.edulibretexts.org The fragmentation pattern provides a structural fingerprint that can be used for identification, often by comparison to spectral libraries. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suited for compounds that are not sufficiently volatile or thermally stable for GC-MS. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov
LC-MS analysis of benzoxazine derivatives has been established as an effective method for their separation and identification. researchgate.netresearchgate.net In a typical reverse-phase HPLC setup, 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol would elute at a characteristic retention time dependent on the column and mobile phase composition. researchgate.net Following elution, the analyte enters the mass spectrometer, where soft ionization techniques like ESI are commonly used. This typically results in a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions, aiding in definitive structural confirmation. rsc.org
X-ray Diffraction Analysis for Stereochemical Assignment
X-ray diffraction (XRD) analysis stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is invaluable in the stereochemical assignment of complex molecules, including analogs of 3,4-Dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-ol. The fundamental principle of single-crystal XRD involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates the pattern of diffracted X-rays, allowing for the construction of a detailed electron density map and, subsequently, the precise spatial arrangement of the atoms.
The crystallographic data obtained from such analyses are comprehensive, detailing the unit cell dimensions, space group, and atomic coordinates. This information allows for the precise determination of the relative and absolute stereochemistry of all chiral centers within the molecule. For instance, in complex polycyclic systems derived from benzoxazines, the fusion of multiple rings can create several stereocenters. XRD analysis provides the unequivocal assignment of the configuration at each of these centers.
The following interactive table summarizes the crystallographic data for the two aforementioned 1,4-benzoxazine derivatives, showcasing the type of detailed structural information that can be obtained through X-ray diffraction analysis. researchgate.net
| Parameter | ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e] researchgate.netresearchgate.netoxazine-9a(9H)-carboxylate | methyl-6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo chemscene.comresearchgate.netresearchgate.netoxazino[2,3-b]indole-2-carboxylate |
|---|---|---|
| Chemical Formula | C25H29N3O5 | C21H22N2O3 |
| Formula Weight | 451.52 | 350.41 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 14.379(3) | 10.682(2) |
| b (Å) | 11.091(2) | 12.015(3) |
| c (Å) | 14.591(3) | 13.847(3) |
| α (°) | 90 | 90 |
| β (°) | 101.99(3) | 104.56(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2273.1(8) | 1718.4(7) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.318 | 1.355 |
The determination of the crystal structure through XRD not only confirms the connectivity of the atoms but also reveals the conformational details of the molecule in the solid state. This includes the puckering of the oxazine ring and the relative orientations of various substituents. Such detailed structural information is crucial for understanding the structure-activity relationships of these compounds and for the rational design of new derivatives with specific biological or material properties.
Computational Chemistry and Cheminformatics Approaches in 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of benzoxazine (B1645224) derivatives, providing insights into molecular orbitals, charge distribution, and reactivity. researchgate.nettechscience.com For 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol, these calculations can predict regions susceptible to electrophilic or nucleophilic attack, explain the influence of the hydroxyl (-OH) and amine (-NH-) groups on the aromatic ring's reactivity, and analyze the stability of different conformations.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. techscience.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. In a study on various benzoxazines, HOMO energy was identified as a key descriptor in predicting their oxidation behavior, a process vital in drug biotransformation. nih.govnih.gov
Furthermore, cheminformatics provides valuable computed properties that help characterize the molecule for drug development purposes.
Table 1: Computed Physicochemical Properties of 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | The elemental composition of the molecule. |
| Molecular Weight | 151.16 g/mol | The mass of one mole of the substance. |
| TPSA (Topological Polar Surface Area) | 41.49 Ų | An indicator of a drug's ability to permeate cell membranes. chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.1965 | A measure of the molecule's lipophilicity, affecting its absorption and distribution. chemscene.com |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N). chemscene.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. arxiv.org These techniques are used to study the conformational flexibility of the dihydro-oxazine ring in 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol and its interactions with its environment, such as water molecules or a biological target. acs.orgnih.gov
MD simulations can:
Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformations) of the molecule.
Analyze Solvent Effects: Simulate how the molecule behaves in an aqueous solution, revealing details about its hydration shell and solubility.
Study Ligand-Receptor Binding: Once docked into a protein's active site, MD simulations can assess the stability of the binding pose and calculate binding free energies, offering a more accurate picture of the interaction than static docking alone. upm.edu.my
For instance, MD simulations have been effectively used to investigate the network structure and thermomechanical properties of polybenzoxazines, demonstrating the power of this technique to link molecular structure to macroscopic properties. arxiv.orgmapyourshow.com Similarly, simulations on benzoxazine derivatives targeting proteins like the Penicillin-Binding Protein 2a of MRSA have been used to confirm the stability of docked poses and analyze interactions over time. upm.edu.my
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chemisgroup.us These models are then used to predict the activity of new, unsynthesized molecules.
While specific QSAR studies on 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol are scarce, research on related benzoxazine derivatives highlights the approach. For example, a QSAR study on a series of 40 benzoxazine derivatives successfully predicted their electrooxidation half-wave potentials using molecular descriptors like HOMO energy and partial surface area. nih.gov Such models are valuable because oxidation potential is a key factor in the metabolic fate of drugs. nih.gov
Another study focused on N-(3-oxo-3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine-6-carbonyl)guanidines as Na+/H+ exchange inhibitors. The QSAR analysis revealed that the biological activity was parabolically related to the length of a substituent at the 4-position, allowing researchers to identify the optimal size for this group to maximize potency. This demonstrates how QSAR can guide the structural modification of a lead compound to enhance its desired biological effect.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mendeley.com This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.
For the benzoxazine scaffold, docking studies have been widely applied to various derivatives to explore their therapeutic potential. For example:
Derivatives of 2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) were synthesized and evaluated as PI3Kα inhibitors for anticancer applications. Molecular docking revealed four key hydrogen bonding interactions between the most potent compound and the PI3K enzyme, explaining its activity. nih.gov
In the development of novel anti-inflammatory agents, benzoxazine derivatives were docked into the active site of the Cyclooxygenase-1 (COX-1) enzyme to predict binding modes. ijpsr.com
Novel 1,3-benzoxazine derivatives were investigated as potential anticancer agents by docking them into the ATP binding site of the epidermal growth factor receptor (EGFR). researchgate.net
Other studies have used docking to investigate benzoxazine derivatives as inhibitors of bacterial gyrase and methionyl-tRNA synthetase, showcasing the versatility of this scaffold against diverse biological targets. uobaghdad.edu.iqnih.gov
These examples show that if a biological target for 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol is identified, molecular docking would be a primary tool to investigate its binding mechanism and guide the design of more potent analogs.
Virtual Screening and Lead Compound Identification
Virtual screening is a powerful cheminformatics method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com It is a cost-effective alternative to high-throughput screening (HTS) that can significantly accelerate the early stages of drug discovery. youtube.com
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a library of compounds against the three-dimensional structure of a biological target. nih.gov Millions of compounds can be computationally tested, and the top-scoring "hits" are selected for experimental validation. osg-htc.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses a known active ligand as a template to search for other compounds in a library with similar shapes or physicochemical properties.
The 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazine scaffold can be used as a query in virtual screening campaigns to discover new lead compounds for various diseases. nih.govnih.gov By screening large, diverse chemical libraries, researchers can identify novel molecules containing this core structure that may possess desirable biological activities, leading to the development of new therapeutic candidates. mdpi.com
Investigation of Biological Activities and Molecular Mechanisms of 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol Derivatives
Anti-Proliferative and Anticancer Activities
Derivatives of the benzoxazine (B1645224) class have shown considerable promise as anticancer agents. Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and modulating pathways that are critical for tumor survival and growth.
Numerous studies have demonstrated the cytotoxic effects of 3,4-dihydro-2H-benzo[b] ijnc.irresearchgate.netoxazine (B8389632) derivatives against a panel of human cancer cell lines. A notable feature of some derivatives is their selective activity against cancer cells under hypoxic conditions, a common characteristic of the tumor microenvironment that contributes to resistance against conventional therapies.
For instance, a series of 2H-benzo[b] ijnc.irresearchgate.netoxazine derivatives was tested on the HepG2 human liver cancer cell line. nih.gov One promising compound, designated as compound 11, exhibited potent and specific inhibition of hypoxic cancer cell growth with an IC₅₀ value of 10 ± 3.7 μM, while showing negligible toxicity to the same cells under normal oxygen (normoxic) conditions (IC₅₀ > 1 mM). nih.gov Another derivative, compound 10, also showed selective toxicity with an IC₅₀ of 87 ± 1.8 μM in hypoxic cells, and was found to down-regulate hypoxia-induced genes like HIF-1α and VEGF. nih.gov
Derivatives of the related 2H-benzo[b] ijnc.irresearchgate.netoxazin-3(4H)-one structure have also been extensively evaluated. In one study, compounds linked to 1,2,3-triazoles were tested against several cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). researchgate.net Compound 14b from this series was particularly effective against the A549 lung cancer cell line, with an IC₅₀ value of 7.59 ± 0.31 μM. researchgate.net Further investigation confirmed that this compound induced significant apoptosis and increased levels of reactive oxygen species (ROS) in cancer cells. researchgate.net
Similarly, another study on novel 2H-benzo[b] ijnc.irresearchgate.netoxazin-3(4H)-one derivatives identified potent anti-leukemic properties against the MV4-11 acute myeloid leukemia cell line. nih.gov Hybrid molecules incorporating the benzoxazine scaffold have also yielded potent anticancer agents. A series of benzimidazole-tethered 3,4-dihydro-2H-benzo[e] ijnc.irnih.govoxazine analogues demonstrated superior activity against breast cancer cell lines when compared to the standard chemotherapeutic drug Doxorubicin. researchgate.net Specifically, compound 4e displayed IC₅₀ values of 8.60 ± 0.75 µM against MCF-7 cells and 6.30 ± 0.54 µM against the triple-negative MDA-MB-231 cell line. researchgate.net
Table 1: In Vitro Anticancer Activity of 3,4-Dihydro-2H-benzo[b] ijnc.irresearchgate.netoxazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Source(s) |
|---|---|---|---|---|
| 2H-benzo[b] ijnc.irresearchgate.netoxazine | Compound 11 | HepG2 (hypoxic) | 10 ± 3.7 μM | nih.gov |
| 2H-benzo[b] ijnc.irresearchgate.netoxazin-3(4H)-one | Compound 14b | A549 (lung) | 7.59 ± 0.31 μM | researchgate.net |
| Benzimidazole-tethered benzoxazine | Compound 4e | MCF-7 (breast) | 8.60 ± 0.75 µM | researchgate.net |
| Benzimidazole-tethered benzoxazine | Compound 4e | MDA-MB-231 (breast) | 6.30 ± 0.54 µM | researchgate.net |
| Naphthoxazine-Hydrazone | Compound 12b | HCT-116 (colon) | 0.32 μM | researchgate.net |
The exploration of various substitutions around the benzoxazine core has provided valuable insights into the structure-activity relationships (SAR) governing their anticancer potency. These studies help in the rational design of more effective and selective agents.
One study focusing on 2H-benzo[b] ijnc.irresearchgate.netoxazin-3(4H)-one derivatives identified that attaching a five-membered heterocyclic ring was crucial for activity. nih.gov Within this series, an imidazole (B134444) derivative containing a benzene (B151609) ring with a para-trifluoromethyl (CF₃) group at the C-2 position was identified as a particularly potent anti-leukemic agent. nih.gov This suggests that the presence of an electron-withdrawing group at this specific position enhances cytotoxic activity.
In the series of benzimidazole-tethered analogues, the substitution pattern on the benzoxazine ring played a critical role. Compound 4e , which featured a chlorine atom at the 6-position of the benzoxazine ring and a 4-chlorophenyl group on the benzimidazole (B57391) moiety, demonstrated the highest potency against both MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net This highlights the positive contribution of halogen substitutions, a common strategy in medicinal chemistry to improve binding affinity and other pharmacological properties. Another compound in the same series, 4g , which had a methyl group at the 6-position, also showed activity on par with the standard reference against MDA-MB-231 cells, indicating that small alkyl groups are also well-tolerated at this position. researchgate.net
Enzyme Inhibition Profiles and Biochemical Pathway Modulation
The benzoxazine scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in disease, including cancer and neuroinflammation.
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). umpr.ac.id MAGL is overexpressed in aggressive cancer cells and contributes to an oncogenic signaling network that promotes tumor growth and invasiveness. umpr.ac.id Consequently, MAGL has emerged as a significant therapeutic target.
Derivatives of 3-oxo-3,4-dihydro-2H-benzo[b] ijnc.irresearchgate.netoxazine have been utilized as a foundation for developing potent and reversible MAGL inhibitors. nih.gov Structural studies have revealed that the central amide carbonyl oxygen of these inhibitors can form hydrogen bonds with backbone amide groups from residues Ala51 and Met123, which are located adjacent to the catalytic serine (Ser122) in the enzyme's active site. nih.gov This interaction anchors the inhibitor and facilitates a noncovalent, reversible mode of inhibition. nih.gov The development of such reversible inhibitors is of high interest for clarifying the pharmacological effects of MAGL inhibition and for potentially offering a safer therapeutic profile compared to irreversible inhibitors. nih.gov
Beyond MAGL, derivatives of the benzoxazine and related structures have been shown to inhibit a variety of other enzymes.
VEGFR2 Inhibition: Certain naphthoxazine derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis which is critical for tumor growth. One compound, 12b , inhibited VEGFR2 by 95.2% with an IC₅₀ value of 17.8 μM and induced apoptosis in HCT-116 colon cancer cells. researchgate.net
Cholinesterase Inhibition: Though based on the closely related benzothiazine scaffold, one study highlighted the potential for this class of compounds to act as potent acetylcholinesterase (AChE) inhibitors. mdpi.com Two derivatives, 3i and 3j , displayed significant inhibitory activity against AChE with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, comparable to the reference drug donepezil. mdpi.com This activity is highly relevant for the treatment of Alzheimer's disease.
Protease Inhibition: Other related benzoxazinone (B8607429) derivatives have been evaluated for their ability to inhibit proteases. For instance, 2-aryl-4H-3,1-benzoxazin-4-ones were tested for activity against C1r serine protease, while 2-vinyl-4H-3,1-benzoxazin-4-one was shown to inhibit human leukocyte elastase. ijnc.ir
Table 2: Enzyme Inhibition Profiles of Benzoxazine and Related Derivatives
| Compound Class | Target Enzyme | Derivative Example | Activity (IC₅₀) | Source(s) |
|---|---|---|---|---|
| Naphthoxazine | VEGFR2 | Compound 12b | 17.8 μM | researchgate.net |
| Benzothiazine | Acetylcholinesterase (AChE) | Compound 3j | 0.025 µM | mdpi.com |
| 3-Oxo-benzoxazine | Monoacylglycerol Lipase (MAGL) | N/A | Potent, reversible inhibition | nih.gov |
| 2-Aryl-benzoxazin-4-one | C1r serine protease | N/A | Active | ijnc.ir |
Receptor Antagonism Studies
Derivatives of 3,4-dihydro-2H-benzo ijnc.irresearchgate.netoxazine have been successfully designed as antagonists for several G-protein coupled receptors (GPCRs), demonstrating their utility in targeting signaling pathways involved in neurological and cardiovascular disorders.
A prominent example is the development of potent and selective antagonists for the serotonin (B10506) 5-HT₆ receptor. nih.gov Many compounds in a synthesized series displayed subnanomolar affinities for this receptor, which is a target for cognitive enhancement in Alzheimer's disease and schizophrenia. nih.gov
The benzoxazine core has also been used to develop antagonists for other serotonin receptor subtypes. For example, 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were identified as highly potent antagonists of the 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors. ijnc.ir
Furthermore, research has led to the discovery of 3,4-dihydro-2H-benzo ijnc.irresearchgate.netoxazin-8-yloxyacetic acid derivatives that act as dual thromboxane (B8750289) A₂ (TXA₂) receptor antagonists and prostacyclin (PGI₂) receptor agonists. nih.gov This dual activity makes them promising candidates for novel anti-thrombotic treatments that may avoid the hypotensive side effects associated with other cardiovascular agents. ijnc.irnih.gov The versatility of the scaffold is further demonstrated by reports of benzoxazinone derivatives acting as neuropeptide Y Y5 receptor antagonists and progesterone (B1679170) receptor (PR) modulators. ijnc.ir
5-HT6 Receptor Antagonism
A series of novel 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine derivatives have been specifically designed and synthesized to act as antagonists for the 5-HT6 serotonin receptor. nih.gov Many of these synthesized compounds have demonstrated high potency, with subnanomolar affinities for the 5-HT6 receptor. nih.gov Furthermore, these derivatives have shown good brain penetration in rat models, a crucial characteristic for centrally acting therapeutic agents. nih.gov The research in this area also delves into the structure-activity relationship and the impact of lipophilicity on the inhibition of the hERG (human Ether-a-go-go-Related Gene) channel for this class of compounds. nih.gov
Antimicrobial Efficacy
Derivatives of the benzoxazine scaffold have demonstrated a broad range of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.
Benzoxazine derivatives have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. researchgate.netikm.org.my Studies have highlighted their potential in combating pathogens such as Staphylococcus aureus, Escherichia coli, Streptococcus pneumonia, Klebsiella pneumonia, and Pseudomonas aeruginosa. ijpsjournal.com For instance, certain 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing high potency across all tested strains, including E. coli, S. aureus, and B. subtilis. ijpsjournal.com Similarly, a new series of benzoxazine-6-sulfonamide derivatives showed low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, with activity levels comparable to standard drugs. nih.gov
Table 1: Antibacterial Activity of Selected Benzoxazine Derivatives
| Bacterial Strain | Type | Activity of Benzoxazine Derivatives |
| Staphylococcus aureus | Gram-positive | High potency observed ijpsjournal.com |
| Bacillus subtilis | Gram-positive | High potency observed ijpsjournal.com |
| Escherichia coli | Gram-negative | High potency observed ijpsjournal.com |
| Pseudomonas aeruginosa | Gram-negative | Good activity observed researchgate.net |
| Klebsiella pneumoniae | Gram-negative | Potential efficacy ijpsjournal.com |
The antifungal potential of benzoxazine derivatives is well-documented, with various analogues showing significant efficacy against pathogenic fungi. researchgate.netikm.org.my Research has demonstrated that 1,4-benzoxazine analogues possess appreciable antifungal activity against Candida albicans, including the ability to cure mice with systemic infections. nih.gov These compounds not only directly affect the fungi but also exhibit immunomodulating activity, enhancing the host's immune response to the infection. nih.gov Furthermore, some thionated-1,3-benzoxazine derivatives have shown antifungal activities against eight different fungal strains, with efficacy comparable to the commercial fungicide fluconazole. ikm.org.my Certain benzoxazine-6-sulfonamide derivatives have also displayed low inhibitory concentrations against various fungi. nih.gov
Table 2: Antifungal Activity of Benzoxazine Derivatives
| Fungal Species | Activity of Benzoxazine Derivatives |
| Candida albicans | Appreciable antifungal activity, including in vivo efficacy nih.gov |
| Cryptococcus neoformans | Evaluated for in vitro antifungal activity nih.gov |
| Fusarium oxysporum | Antifungal effects demonstrated ikm.org.my |
| Aspergillus niger | Screened for in vitro activity researchgate.net |
| Mycosphaerella melonis | Significant inhibition rate observed with certain derivatives mdpi.com |
Antioxidant Properties
Derivatives of 1,4-benzoxazine are recognized as potent antioxidants. researchgate.net They have demonstrated promising in vitro antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. researchgate.net In addition to their free radical scavenging capabilities, novel benzoxazine derivatives have been developed that significantly inhibit microsomal lipid peroxidation and LDL (low-density lipoprotein) oxidation in vitro. nih.gov These compounds also exhibit antioxidant properties in vivo, contributing to their potential therapeutic effects in conditions associated with oxidative stress, such as atherosclerosis. nih.gov
Neurodegenerative Disorder Research
The neuroprotective potential of 1,4-benzoxazine derivatives is an active area of investigation. Several 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines have been reported to be highly protective in tissue culture models of neurodegeneration. nih.govresearchgate.net
One particular compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, designated as HSB-13, has shown significant therapeutic potential. In a mouse model of Huntington's disease, HSB-13 reduced striatal degeneration and improved behavioral performance. nih.govelsevierpure.com It was also found to be protective in a Drosophila model of amyloid precursor protein (APP) toxicity, which is relevant to Alzheimer's disease. nih.govelsevierpure.com
Kinase profiling analyses revealed that the neuroprotective mechanism of HSB-13 involves the inhibition of GSK3 (Glycogen Synthase Kinase 3), p38 MAPK (p38 Mitogen-Activated Protein Kinase), and cyclin-dependent kinases (CDKs). nih.govresearchgate.net The inhibition of CDKs appears to be crucial for protection against certain types of neurotoxicity. nih.govresearchgate.net These findings suggest that compounds derived from the 1,4-benzoxazine scaffold represent a novel therapeutic avenue for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govresearchgate.net
Cardiovascular Effects and Antihypertensive Potential
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their cardiovascular effects, with a focus on their potential as antihypertensive agents. researchgate.net The biological activities of these compounds are diverse and include antihypertensive effects. ikm.org.my
Structure-activity relationship studies have been conducted on new benzoxazine derivatives to compare their effects with known calcium antagonistic drugs. nih.gov One derivative with a dimethoxyphenylethyl-N-methylaminoethylcarboxamide side chain demonstrated the most potent negative inotropic effect on guinea-pig papillary muscles and the most potent relaxing effect on the terminal ileum. nih.gov The presence of an oxygen atom in the heterocyclic ring and a lipophilic side chain on the nitrogen atom were identified as key structural features for this potent action. nih.gov
Further research into 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives has shown that their effects on mean arterial blood pressure are often correlated with their high affinities for imidazoline (B1206853) binding sites and α2 adrenergic receptors. researchgate.net
Applications in Medicinal Chemistry and Pharmaceutical Research
Scaffold Optimization for Enhanced Bioactivity
The benzoxazine (B1645224) scaffold's utility in drug design is significantly enhanced by the potential for molecular modification to improve its biological activity and pharmacokinetic properties. nih.govrsc.org The core structure of 3,4-Dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-ol provides several positions on both the benzene (B151609) and the oxazine (B8389632) rings where functional groups can be introduced or altered. This allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects. nih.gov
Key strategies for scaffold optimization include:
Substitution on the Aromatic Ring: Introducing various substituents, such as halogens, alkyl, or alkoxy groups, onto the benzene ring can significantly influence the compound's electronic properties and its ability to interact with biological targets. nih.gov
Modification of the Oxazine Ring: Alterations to the oxazine ring, for instance, by introducing substituents at the C2 position, can create novel benzoxazine structures with new properties and potential applications. mdpi.com The replacement of the carbonyl group in benzoxazinones with a thiocarbonyl group has been shown to increase antimycobacterial activity. nih.gov
Functionalization at the Nitrogen Atom: The nitrogen atom within the oxazine ring is another key site for modification, allowing for the attachment of various side chains to explore new chemical space and modulate biological activity. nih.gov
Design of Novel Therapeutic Agents
The benzoxazine framework is a cornerstone in the design of new therapeutic agents due to the wide spectrum of biological activities its derivatives exhibit. nih.gov Medicinal chemists have successfully synthesized and evaluated numerous benzoxazine derivatives targeting a variety of diseases. researchgate.net
Examples of therapeutic areas where benzoxazine-based compounds have shown promise include:
Anticancer Agents: Derivatives have been developed that show potent anti-proliferative activity against various cancer cell lines, including PC-3, MDA-MB-231, and MIA PaCa-2. nih.gov Some compounds act by inhibiting hypoxic tumors through the downregulation of hypoxia-induced genes. nih.gov
Antimicrobial Agents: The scaffold has been used to create compounds with significant antibacterial and antifungal properties. ikm.org.myijpsjournal.com Certain derivatives have demonstrated efficacy against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. ijpsjournal.comijnc.ir
Antihyperlipidemic Agents: Novel benzoxazine derivatives have been developed that inhibit squalene (B77637) synthase activity and lipid peroxidation, showing potential in the treatment of atherosclerosis. nih.gov
Central Nervous System (CNS) Agents: The benzoxazine structure has been incorporated into molecules designed as 5-HT6 receptor antagonists, which are being investigated for cognitive disorders. nih.gov Other derivatives show dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter, suggesting potential as next-generation antidepressants. ijpsjournal.com
The following table summarizes selected research findings on the therapeutic potential of various benzoxazine derivatives.
| Therapeutic Area | Specific Target/Activity | Example Derivative Class | Key Findings | Reference |
|---|---|---|---|---|
| Oncology | Anti-proliferative | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Compound 14f displayed potent activity against multiple cancer cell lines (IC50 = 7.84–16.2 µM). | nih.gov |
| Infectious Diseases | Antibacterial | 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives | Compound 4e showed the highest potency against strains like S. aureus and E. coli. | ijpsjournal.com |
| Cardiovascular Disease | Antihyperlipidemic / Antioxidant | Novel benzoxazine derivatives | Inhibited squalene synthase (IC50 of 5-16 μM) and decreased cholesterol and triglyceride levels in vivo. | nih.gov |
| Neurology | 5-HT6 receptor antagonism | 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine derivatives | Compounds displayed subnanomolar affinities for the 5-HT6 receptor and good brain penetration. | nih.gov |
Development of Lead Compounds for Drug Discovery
The 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine scaffold is considered a valuable starting point for the development of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The benzoxazine core's favorable characteristics make it an excellent template for generating libraries of diverse compounds for high-throughput screening. nih.gov
Key attributes that make the benzoxazine scaffold a strong candidate for lead compound development include:
Structural Versatility: As previously noted, the scaffold has multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. nih.gov
Proven Biological Activity: The wide range of biological activities demonstrated by benzoxazine derivatives provides a strong rationale for its use as a starting point for new drug discovery programs. nih.gov
Synthetic Accessibility: Synthetic routes to benzoxazine derivatives are well-established, often involving procedures like the Mannich condensation of phenols, amines, and formaldehyde, which facilitates the creation of diverse analogues. ikm.org.mybohrium.com
The development process typically involves synthesizing a series of analogues based on an initial "hit" from a screening campaign and evaluating them for improved potency, selectivity, and drug-like properties. For example, 2-deoxy derivatives of natural benzoxazinones have been proposed as new leads for developing natural herbicide models. nih.gov
Structure-Activity Relationship (SAR) Driven Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. nih.gov These studies investigate how specific structural features of a molecule relate to its biological activity. nih.govamanote.com For the benzoxazine class of compounds, SAR analyses have provided crucial insights for rational drug design. nih.gov
By systematically modifying the benzoxazine scaffold and evaluating the resulting changes in potency and selectivity, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Key SAR findings for benzoxazine derivatives include:
Influence of Aromatic Ring Substituents: In a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines designed as anticancer agents, it was found that an electron-donating methoxy (B1213986) (OMe) group at the C7-position of the benzoxazine core improved activity. nih.gov Furthermore, the presence of hydroxyl groups on the aromatic rings was beneficial, and a para-amino group on an attached aryl ring significantly enhanced potency. nih.gov
Impact of Heterocyclic Modifications: In a study of benzoxazinones, the replacement of a carbonyl group with a thiocarbonyl group was found to increase antimycobacterial activity. nih.gov
Role of Side Chains: For derivatives acting as 5-HT1A/B/D receptor antagonists, the nature of the side chain attached to the benzoxazine nitrogen is critical for modulating affinity and selectivity. jocpr.com
The following table details specific SAR findings for benzoxazine derivatives in anticancer drug design.
| Scaffold Position | Modification | Effect on Anticancer Activity | Reference |
|---|---|---|---|
| Ring A (C7-position) | Substitution of H with OMe | Improved activity | nih.gov |
| Ring A and Ring B | Inclusion of hydroxyl (-OH) groups | Beneficial to biological activity | nih.gov |
| Ring C (para-position) | Inclusion of an amino (-NH2) group | Significantly enhanced potency | nih.gov |
Bioisosteric Transformation Strategies in Drug Design
Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. nih.govdrugdesign.org This approach is a powerful tool for addressing issues related to potency, selectivity, metabolism, and toxicity. nih.gov The concept of bioisosterism has evolved from classical isosteres (atoms or groups with the same size and shape) to non-classical bioisosteres, which may not have the same number of atoms but produce similar biological effects. sci-hub.se
In the context of drug design involving the benzoxazine scaffold, bioisosteric transformations can be applied to:
Improve Potency and Selectivity: Replacing a key interacting group with a bioisostere can alter binding interactions with a biological target. For example, replacing a phenyl ring with a thiophene (B33073) ring is a classic bioisosteric replacement. sci-hub.se
Modulate Physicochemical Properties: Bioisosteric replacement can be used to alter properties like pKa, lipophilicity, and solubility to improve a compound's pharmacokinetic profile. nih.govdrugdesign.org
Block Metabolic Sites: A metabolically liable group can be replaced with a bioisostere that is more resistant to enzymatic degradation, thereby increasing the drug's half-life.
A practical example within a related heterocyclic system involves the replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) in benzoxazine derivatives, which led to an increase in antimycobacterial activity. nih.gov Another example is the potential replacement of a hydroxyl group (-OH) with a methyl group (-CH3) in 1H-2λ6,1-benzothiazine-3-carboxylates, a transformation that was found to be bioisosteric and preserved analgesic properties. researchgate.net These strategies demonstrate the utility of bioisosteric thinking in optimizing heterocyclic scaffolds for therapeutic use.
Pharmacological Profiling and Preclinical Evaluation
Once novel benzoxazine derivatives have been designed and synthesized, they undergo extensive pharmacological profiling and preclinical evaluation to determine their potential as drug candidates. This process involves a series of in vitro and in vivo studies to characterize their biological effects.
In Vitro Profiling:
Primary Activity Assays: Compounds are first tested for their activity against the intended biological target (e.g., an enzyme or receptor). This often involves determining potency, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). For example, novel benzoxazine derivatives were evaluated for their ability to inhibit squalene synthase, with IC50 values in the micromolar range being identified. nih.gov
Selectivity Panels: To assess potential off-target effects, compounds are screened against a panel of related and unrelated biological targets. High selectivity is a desirable characteristic for a drug candidate to minimize side effects.
Cell-Based Assays: The activity of compounds is evaluated in relevant cell lines. For instance, anticancer benzoxazine derivatives were tested against a panel of human cancer cell lines (PC-3, HeLa, HepG2) to determine their growth inhibitory (GI50) values. researchgate.net
In Vivo Evaluation:
Pharmacokinetic Studies: Preclinical animal models are used to study the absorption, distribution, metabolism, and excretion (ADME) of the compounds. This helps to determine factors like bioavailability and half-life. Studies on antihyperlipidemic benzoxazine derivatives determined their concentration over time in target tissues like blood and liver in rats. nih.gov
Efficacy Studies: The therapeutic effect of the compounds is assessed in animal models of disease. For example, the antidyslipidemic and antioxidant properties of benzoxazine derivatives were confirmed in hyperlipidemic rats, where they were shown to decrease levels of total cholesterol, LDL, and triglycerides. nih.gov
This comprehensive profiling provides the critical data needed to decide whether a compound has a suitable profile to advance into further stages of drug development.
Challenges and Future Directions in 3,4 Dihydro 2h Benzo B 1 2 Oxazin 6 Ol Research
Advancements in Stereoselective Synthesis
A significant challenge in the synthesis of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol derivatives for pharmaceutical applications lies in the control of stereochemistry. The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure or enriched benzoxazine (B1645224) derivatives is of paramount importance.
Recent advancements have focused on asymmetric synthesis to address this challenge. For instance, efficient methods for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity have been developed. organic-chemistry.org These methods often employ strategies such as Lewis acid-catalyzed SN2-type ring-opening of activated aziridines followed by copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Another promising approach involves the use of chiral ligands, such as chiral bisphosphorus ligands in palladium-catalyzed tandem allylic substitution reactions, to yield chiral vinyl-substituted dihydro-2H-benzo[b] chemicalbook.com-oxazines. organic-chemistry.org Furthermore, chiral phosphoric acid has been utilized as a catalyst for the enantioselective desymmetrization of prochiral oxetanes, providing a transition-metal-free route to chiral 2H-1,4-benzoxazines. organic-chemistry.org A novel and short enantioselective synthetic approach to pyridobenzoxazines has also been reported, starting from readily available chiral glycidyl (B131873) derivatives. researchgate.net
Future research in this area will likely focus on the development of more versatile and efficient catalytic systems for the asymmetric synthesis of a wider range of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol derivatives. The goal is to create a toolbox of synthetic methodologies that allow for the precise control of stereochemistry, enabling the systematic investigation of structure-activity relationships for different stereoisomers.
Exploration of Novel Biological Targets and Polypharmacology
While derivatives of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol have shown promise as anticancer agents, a comprehensive understanding of their biological targets and mechanisms of action is still evolving. nih.gov A key challenge is to identify the specific molecular targets with which these compounds interact to exert their therapeutic effects. The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.net This promiscuity presents both an opportunity and a challenge.
The opportunity lies in the potential for polypharmacology, where a single compound interacts with multiple targets, which can be beneficial for treating complex diseases like cancer. nih.gov However, this also necessitates a thorough investigation to understand the full spectrum of a compound's biological activity and to avoid off-target effects that could lead to toxicity. For example, various benzoxazine derivatives have been investigated for their activity as 5-HT6 receptor antagonists, PI3Kα inhibitors, and for their potential in treating inflammation and neurodegenerative diseases. nih.govnih.govijnc.ir
Future research should focus on target identification and validation studies to elucidate the precise molecular mechanisms of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol derivatives. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify binding partners. A deeper understanding of the polypharmacology of these compounds will be crucial for designing safer and more effective therapeutic agents.
Integration of Advanced Computational and Experimental Methodologies
The integration of computational and experimental approaches is becoming increasingly vital in modern drug discovery and materials science. For 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol research, computational tools can significantly accelerate the design and optimization of new derivatives.
Molecular docking simulations can be used to predict the binding modes of benzoxazine derivatives to their biological targets, providing insights into the key interactions that govern their activity. mdpi.com This information can then be used to guide the synthesis of new analogs with improved potency and selectivity. In silico screening of virtual compound libraries can also help to identify promising new candidates for further experimental evaluation. mdpi.com For instance, computational studies can predict properties such as absorption, distribution, metabolism, and excretion (ADME), helping to prioritize compounds with favorable pharmacokinetic profiles.
The synergy between computational predictions and experimental validation is a powerful strategy. Future efforts should aim to create a feedback loop where computational models are continuously refined based on experimental data. This iterative process will enhance the predictive power of in silico methods and streamline the discovery of novel 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol-based compounds with desired properties.
Development of Structure-Guided Drug Design Paradigms
A systematic understanding of the relationship between the chemical structure of 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol derivatives and their biological activity is essential for rational drug design. Structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for a compound's potency, selectivity, and pharmacokinetic properties. nih.gov
For example, studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown that the inclusion of hydroxyl groups on the aromatic rings and a para-amino group on a third aromatic ring can significantly enhance anticancer activity. nih.gov Such SAR data provides a roadmap for medicinal chemists to design and synthesize new analogs with improved therapeutic potential. By systematically modifying different parts of the 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol scaffold and evaluating the effects on biological activity, researchers can build a comprehensive understanding of the structural requirements for optimal performance.
Future directions in this area involve the use of advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, to determine the three-dimensional structures of benzoxazine derivatives in complex with their biological targets. This structural information will provide invaluable insights for the design of next-generation compounds with enhanced efficacy and reduced side effects.
Translation from In Vitro to In Vivo Studies
A major hurdle in drug development is the translation of promising results from in vitro (cell-based) assays to in vivo (animal) models. While many 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol derivatives have demonstrated significant activity in vitro, their efficacy and safety in living organisms remain largely unexplored. nih.gov
Challenges in this transition include issues related to a compound's pharmacokinetic properties, such as oral bioavailability, metabolic stability, and tissue distribution. A compound that is highly potent in a test tube may be rapidly metabolized and cleared from the body, rendering it ineffective in vivo. Therefore, early assessment of these properties is crucial.
Sustainable and Scalable Synthetic Processes for Industrial Application
For 3,4-Dihydro-2H-benzo[b] chemicalbook.comoxazin-6-ol and its derivatives to find widespread application, either as pharmaceuticals or as building blocks for materials, the development of sustainable and scalable synthetic processes is essential. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that are not environmentally friendly or economically viable for large-scale production.
In recent years, there has been a significant shift towards "green chemistry" principles in the synthesis of benzoxazines. acs.org This includes the development of solventless reaction conditions, the use of bio-based and renewable starting materials, and the application of energy-efficient techniques like microwave-assisted synthesis. acs.org For example, the synthesis of benzoxazine monomers from natural and renewable resources like sesamol (B190485) and furfurylamine (B118560) using greener solvents such as ethanol (B145695) and ethyl acetate (B1210297) has been reported. acs.org
Q & A
Q. How can researchers optimize the synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol to improve yield and purity?
Methodological Answer:
- Key Variables : Adjust reaction conditions (solvent polarity, temperature, catalyst type) based on heterocyclic synthesis principles. For example, highlights yields of structurally similar benzoxazinones using spectral data and elemental analysis to validate purity .
- Factorial Design : Apply pre-experimental designs (e.g., one-variable-at-a-time) to isolate critical parameters. Use controlled studies to compare yields under varying conditions (e.g., solvent systems like THF vs. DMF) .
- Validation : Confirm purity via HPLC or GC-MS, aligning with protocols in for biologically active benzoxazinones .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the dihydro-oxazine ring structure and hydroxyl group positioning. Compare chemical shifts with structurally analogous compounds (e.g., 6,8-dichloro derivatives in ) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, as demonstrated in for related benzoxazine derivatives .
- Elemental Analysis : Validate empirical composition with ≤0.4% deviation, as in ’s protocols for benzoxazinones .
Q. How should researchers select a theoretical framework to study this compound’s reactivity?
Methodological Answer:
- Conceptual Alignment : Link to heterocyclic chemistry theories (e.g., aromaticity, ring strain) or hydrogen-bonding interactions influencing stability. emphasizes grounding research in frameworks that guide observation and hypothesis generation .
- Mechanistic Studies : Use frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites, supported by computational tools like DFT () .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Cell-Based Assays : Use human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies, referencing methods in for benzoxazinones .
- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorometric assays. Calibrate with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between studies be resolved?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental variables (e.g., cell line origin, compound concentration) across conflicting studies. advocates integrating survey and trace data to identify contextual biases .
- Dose-Response Curves : Generate IC values under standardized conditions (e.g., 72-hour exposure, serum-free media) to minimize variability .
- Theoretical Re-examination : Reassess bioactivity through ligand-receptor docking simulations (e.g., AutoDock Vina) to reconcile empirical vs. computational results .
Q. What strategies improve multi-step synthesis scalability while maintaining stereochemical integrity?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during ring-forming steps, as in ’s protocols for benzoxazine intermediates .
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions, leveraging ’s process control frameworks .
Q. How does the compound’s stability under physiological conditions impact pharmacological relevance?
Methodological Answer:
Q. What computational methods validate experimental data on electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra and compare with empirical data () .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess conformational stability .
Q. How can cross-disciplinary approaches (e.g., materials science) expand its applications?
Methodological Answer:
- Hybrid Material Synthesis : Incorporate the compound into metal-organic frameworks (MOFs) for catalytic studies, guided by ’s fuel engineering frameworks .
- Surface Functionalization : Anchor onto nanoparticles (e.g., AuNPs) and characterize via TEM/XPS, referencing ’s structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
